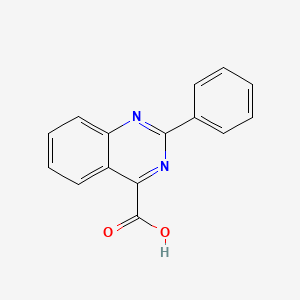

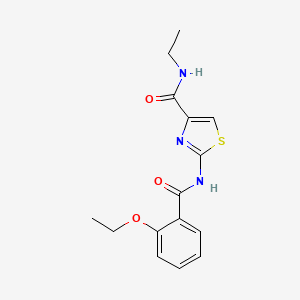

2-Phenylquinazoline-4-carboxylic acid

Descripción general

Descripción

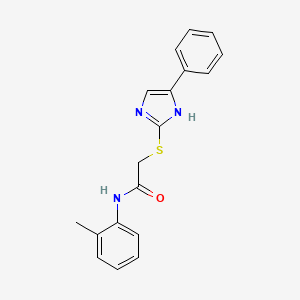

2-Phenylquinazoline-4-carboxylic acid is a chemical compound with the molecular formula C15H10N2O2 . It has a molecular weight of 250.26 . The compound is stored in a dry environment at 2-8°C .

Synthesis Analysis

A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination . All of the newly-synthesized compounds were characterized by ¹H-NMR, (13)C-NMR, and HRMS .

Molecular Structure Analysis

The molecular structure of 2-Phenylquinazoline-4-carboxylic acid is represented by the InChI code: 1S/C15H10N2O2/c18-15(19)13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H, (H,18,19) .

Chemical Reactions Analysis

In the discovery of potent Histone Deacetylase (HDAC) inhibitors with novel structures, the 2-substituted phenylquinazoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors . A total of 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups .

Physical And Chemical Properties Analysis

The physical form of 2-Phenylquinazoline-4-carboxylic acid is solid . It has a molecular weight of 250.26 . The compound is stored in a dry environment at 2-8°C .

Aplicaciones Científicas De Investigación

Aurora A Kinase Inhibitor

Specific Scientific Field

This application falls under the field of Bio-Medical Science & Technology .

Summary of the Application

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a derivative of 2-Phenylquinazoline-4-carboxylic acid, has been identified as a novel and selective Aurora A Kinase inhibitory lead with apoptosis properties .

Methods of Application or Experimental Procedures

The compound was synthesized and tested over Aurora A. A cytotoxicity assay was performed over NCI cell lines to select the best candidate for further evaluation .

Results or Outcomes

Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) was the most potent compound among the tested derivatives .

Antibacterial Agent

Specific Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

A series of new 2-Phenyl-quinoline-4-carboxylic acid derivatives was synthesized and evaluated for their antibacterial properties .

Methods of Application or Experimental Procedures

The compounds were synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation and amination .

Results or Outcomes

Some compounds displayed good antibacterial activity against Staphylococcus aureus. Compounds 5a4 and 5a7 showed the best inhibition with an MIC value of 64 μg/mL against Staphylococcus aureus and with an MIC value of 128 μg/mL against Escherichia coli, respectively .

Histone Deacetylase Inhibitor

Summary of the Application

2-Phenylquinoline-4-carboxylic acid derivatives have been identified as novel Histone Deacetylase (HDAC) inhibitors .

Methods of Application or Experimental Procedures

The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors. A total of 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups .

Results or Outcomes

Active compound D28 and its analog D29 exhibited significant HDAC3 selectivity against HDAC1, 2, 3, and 6. An HDAC3 selective inhibitor (D28) with potent in vitro anticancer activity was developed as a lead compound for the treatment of cancer .

Green Synthesis

Specific Scientific Field

This application is in the field of Green Chemistry .

Summary of the Application

2-Phenylquinazoline-4-carboxylic acid is used in an efficient and green synthesis process .

Methods of Application or Experimental Procedures

The details of the synthesis process are not provided in the search results .

Results or Outcomes

The outcome of this application is a green and efficient synthesis process .

Material Science

Specific Scientific Field

This application is in the field of Material Science .

Summary of the Application

Phenylquinoline-4-carboxylic acid derivatives have garnered significant attention in recent years due to their diverse pharmacological and industrial applications .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures in the field of material science are not provided in the search results .

Results or Outcomes

The outcomes of this application are diverse pharmacological and industrial applications .

Antifungal Agent

Summary of the Application

A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized and evaluated for their antifungal properties .

Results or Outcomes

The results revealed that some compounds displayed good antifungal activity .

Safety And Hazards

Propiedades

IUPAC Name |

2-phenylquinazoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-15(19)13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVHXYUJLYICKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylquinazoline-4-carboxylic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2861283.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2861286.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B2861288.png)

![N-(3-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2861293.png)